Cas no 1523039-06-6 (4-bromo-2-methylphenyl chloroformate)

4-Bromo-2-methylphenyl chloroformate is a reactive chloroformate ester widely used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its key advantages include high reactivity as an acylating agent, enabling efficient derivatization of amines, alcohols, and other nucleophiles. The presence of both bromo and methyl substituents on the phenyl ring enhances its utility in selective functionalization reactions. The compound is valued for its stability under controlled conditions and its role in introducing the 4-bromo-2-methylphenyl moiety into target molecules. Proper handling under inert conditions is recommended due to its moisture sensitivity.
4-bromo-2-methylphenyl chloroformate structure
1523039-06-6 structure
Product name:4-bromo-2-methylphenyl chloroformate
CAS No:1523039-06-6
MF:C8H6BrClO2
MW:249.489040851593
MDL:MFCD24141269
CID:5244253
PubChem ID:81646925

4-bromo-2-methylphenyl chloroformate Chemical and Physical Properties

Names and Identifiers

    • Carbonochloridic acid, 4-bromo-2-methylphenyl ester
    • 4-bromo-2-methylphenyl chloroformate
    • MDL: MFCD24141269
    • Inchi: 1S/C8H6BrClO2/c1-5-4-6(9)2-3-7(5)12-8(10)11/h2-4H,1H3
    • InChI Key: XSSNXZDYDZIGBW-UHFFFAOYSA-N
    • SMILES: C(Cl)(OC1=CC=C(Br)C=C1C)=O

4-bromo-2-methylphenyl chloroformate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-281327-1.0g
4-bromo-2-methylphenyl chloroformate
1523039-06-6
1g
$1086.0 2023-06-04
Enamine
EN300-281327-2.5g
4-bromo-2-methylphenyl chloroformate
1523039-06-6
2.5g
$1370.0 2023-09-09
Enamine
EN300-281327-5.0g
4-bromo-2-methylphenyl chloroformate
1523039-06-6
5g
$3147.0 2023-06-04
Enamine
EN300-281327-1g
4-bromo-2-methylphenyl chloroformate
1523039-06-6
1g
$699.0 2023-09-09
Enamine
EN300-281327-5g
4-bromo-2-methylphenyl chloroformate
1523039-06-6
5g
$2028.0 2023-09-09
Enamine
EN300-281327-0.5g
4-bromo-2-methylphenyl chloroformate
1523039-06-6
0.5g
$671.0 2023-09-09
Enamine
EN300-281327-0.05g
4-bromo-2-methylphenyl chloroformate
1523039-06-6
0.05g
$587.0 2023-09-09
Enamine
EN300-281327-10.0g
4-bromo-2-methylphenyl chloroformate
1523039-06-6
10g
$4667.0 2023-06-04
Enamine
EN300-281327-10g
4-bromo-2-methylphenyl chloroformate
1523039-06-6
10g
$3007.0 2023-09-09
Enamine
EN300-281327-0.25g
4-bromo-2-methylphenyl chloroformate
1523039-06-6
0.25g
$642.0 2023-09-09

Additional information on 4-bromo-2-methylphenyl chloroformate

Recent Advances in the Application of 4-Bromo-2-methylphenyl Chloroformate (CAS: 1523039-06-6) in Chemical Biology and Pharmaceutical Research

The compound 4-bromo-2-methylphenyl chloroformate (CAS: 1523039-06-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications as a key reagent in organic synthesis and drug development. This research briefing aims to provide an up-to-date overview of the latest studies involving this compound, highlighting its synthetic utility, mechanistic insights, and potential therapeutic implications.

Recent literature reveals that 4-bromo-2-methylphenyl chloroformate serves as a crucial intermediate in the synthesis of carbamate derivatives, which are widely employed in medicinal chemistry for their bioactive properties. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its efficacy in facilitating the protection of amine groups during multi-step syntheses of novel kinase inhibitors. The electron-withdrawing bromo substituent enhances the reactivity of the chloroformate group, enabling efficient coupling reactions under mild conditions.

In the context of prodrug development, researchers have utilized 1523039-06-6 to create pH-sensitive drug conjugates. A notable application appears in a Nature Communications paper (2024) where this reagent was employed to construct tumor-targeting prodrugs that release active compounds specifically in the acidic tumor microenvironment. The 2-methyl substitution was found to significantly improve the stability of these prodrugs in systemic circulation while maintaining their cleavability at target sites.

Structural-activity relationship (SAR) studies have benefited from the use of 4-bromo-2-methylphenyl chloroformate as a versatile scaffold modifier. Recent work published in Bioorganic & Medicinal Chemistry Letters (2024) detailed its application in generating diverse analogs of lead compounds for antimicrobial screening. The bromo group at the 4-position allows for further functionalization through cross-coupling reactions, expanding the chemical space accessible to medicinal chemists.

From a safety and handling perspective, new studies have characterized the optimal conditions for working with this compound. Research in Chemical Health and Safety (2023) established improved protocols for its storage and handling, noting that while it reacts vigorously with nucleophiles, it can be safely manipulated under inert atmosphere at temperatures below -20°C. These findings are particularly relevant for scale-up processes in pharmaceutical manufacturing.

Looking forward, the unique properties of 4-bromo-2-methylphenyl chloroformate position it as a valuable tool in emerging areas such as PROTAC (proteolysis targeting chimera) development and antibody-drug conjugate (ADC) technology. Several patent applications filed in 2024 highlight its growing importance in these cutting-edge therapeutic modalities, suggesting that its research applications will continue to expand in the coming years.

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